![molecular formula C29H20N2O2 B1310736 Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- CAS No. 5242-49-9](/img/structure/B1310736.png)
Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20N2O2/c1-19-6-17-27-25(18-19)31-29(33-27)23-15-11-21(12-16-23)8-7-20-9-13-22(14-10-20)28-30-24-4-2-3-5-26(24)32-28/h2-18H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTPOQQKAUOHRO-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063739 | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5242-49-9 | |
Record name | Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-[2-[4-(benzoxazol-2-yl)phenyl]vinyl]phenyl]-5-methylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
Benzoxazole derivatives, such as the compound , are known to target various enzymes or proteins that are involved in the pathway of disease formation and proliferation. These targets include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases, among others.
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions.
Biologische Aktivität
Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- (CAS Number: 5242-49-9) represents a complex structure that integrates multiple benzoxazole units, which are known for their pharmacological potential. This article will explore the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- is with a molecular weight of approximately 428.49 g/mol. Its structural complexity arises from the presence of multiple aromatic rings and functional groups that contribute to its biological activity.
1. Anticancer Activity
Benzoxazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzoxazole moiety can inhibit various cancer cell lines through different mechanisms.
-
Mechanisms of Action :
- Topoisomerase Inhibition : Many benzoxazole derivatives act as inhibitors of topoisomerases I and II, crucial enzymes involved in DNA replication and transcription .
- PARP Inhibition : Recent studies have shown that certain benzoxazole hybrids exhibit potent inhibition of PARP-2, an enzyme involved in DNA repair mechanisms, with IC50 values as low as 0.07 µM .
- Case Study : A study evaluated the anticancer activity of a series of benzoxazole derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). The most potent compounds demonstrated significant cytotoxic effects, with some exhibiting selectivity towards cancer cells over normal cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12 | MDA-MB-231 | 0.07 |
Compound 27 | MCF-7 | 0.057 |
2. Antimicrobial Activity
Benzoxazole compounds have also shown promising antimicrobial properties against a range of pathogens.
- Antibacterial Properties : Several studies have reported that benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness .
- Case Study : A set of synthesized benzoxazole derivatives was evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The dinitrobenzylsulfanyl derivative exhibited significant activity against both sensitive and resistant strains .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Dinitro Derivative | M. tuberculosis | <1 |
Compound X | S. aureus | 10 |
3. Anti-inflammatory Activity
Benzoxazoles have been implicated in anti-inflammatory responses through various pathways.
Q & A
Q. What are the established synthetic routes for Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For example, analogous benzoxazole derivatives are synthesized via:
- Step 1: Refluxing intermediates (e.g., 2-chlorobenzoxazole) with substituted phenyl derivatives in chloroform for 24 hours under inert conditions .
- Step 2: Purification via recrystallization (ethanol or methanol) to isolate crystalline products. Yield optimization may require adjusting stoichiometry (1:1 molar ratio of reactants) and temperature (70–80°C) .
- Quality Control: Monitor reaction progress using TLC with chloroform/methanol (10:0.5) as the mobile phase .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm substituent positions and π-conjugation. For example, vinyl protons (δ 7.2–7.8 ppm) confirm ethenyl linkages .
- FT-IR: Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3050 cm⁻¹ (aromatic C-H) validate benzoxazole core structure .
- Mass Spectrometry (ESI+): Molecular ion peaks ([M+H]⁺) confirm molecular weight (e.g., 437.48 g/mol for related derivatives) .
- Melting Point Analysis: Sharp melting ranges (e.g., 114–116°C) indicate purity .
Q. How can researchers design experiments to assess the biological activity of this compound?
Methodological Answer:
- Antibacterial Assays: Use agar dilution or microbroth dilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 24–48 hours .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 72-hour exposure .
- Enzyme Inhibition: Molecular docking (AutoDock Vina) to predict interactions with bacterial hyaluronan lyase or human topoisomerase II .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
Methodological Answer:
- DFT Simulations: Optimize molecular geometry at the B3LYP/6-311G(d,p) level to predict vibrational frequencies and NMR chemical shifts. Compare with experimental FT-IR and NMR data to identify discrepancies .
- Solvent Effects: Include polarizable continuum models (PCM) in DFT to account for solvent-induced shifts in UV-Vis or fluorescence spectra .
- Dynamic Corrections: Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model thermal fluctuations affecting spectral line broadening .
Q. What strategies enhance the fluorescence efficiency of this benzoxazole derivative for optical applications?
Methodological Answer:
- Substituent Engineering: Introduce electron-donating groups (e.g., -OCH₃) at the 5-methyl position to redshift emission wavelengths. For example, phenoxy substituents increase quantum yield by 20% .
- Aggregation Control: Test solvent polarity (e.g., DMSO vs. hexane) to minimize aggregation-caused quenching (ACQ). Add surfactants (e.g., CTAB) in aqueous media .
- Conjugation Extension: Incorporate additional ethenyl groups to extend π-conjugation, validated via UV-Vis (λmax ~350–400 nm) .
Q. What advanced methods are used to study environmental degradation pathways of this compound?
Methodological Answer:
- Advanced Oxidation Processes (AOPs): Expose the compound to UV/H₂O₂ or Fenton reagents. Monitor degradation via LC-MS to identify intermediates (e.g., hydroxylated derivatives) .
- Ecotoxicity Assessment: Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to evaluate acute/chronic toxicity of degradation products .
- Computational Modeling: Apply DFT to predict bond dissociation energies (BDEs) for C-N or C-O bonds, identifying labile sites prone to hydrolysis or photolysis .
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- CAS Number : 5242-49-9
- Molecular Formula : C₂₉H₂₀N₂O₂
- Molecular Weight : 428.491 g/mol
- Synonyms: Hostalux KS, 4-(2-Benzoxazolyl)-4′-(5-methyl-2-benzoxazolyl)stilbene
Structural Features :
The compound features two benzoxazole rings connected via a stilbene (ethenylphenylene) backbone, with a methyl substituent at the 5-position of one benzoxazole moiety. This extended π-conjugated system contributes to its fluorescence properties, making it a key component in industrial applications such as optical brighteners .
Physicochemical Properties :
- LogP : 6.89 (indicative of high hydrophobicity)
- Melting Point: Not explicitly reported, but derivatives with similar structures typically exhibit high thermal stability (>250°C) .
- Acidity (pKa) : Predicted pKa ≈ 2.65
- Morphology : Yellow solid
Applications :
Primarily used as a fluorescent brightener in polymers, textiles, and coatings due to its strong UV absorption and emission characteristics .
Comparison with Structurally Similar Benzoxazole Derivatives
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Functional and Application-Based Comparisons
Fluorescence Efficiency :
- The target compound exhibits superior fluorescence quantum yield compared to simpler benzoxazole derivatives (e.g., compound 29 in ), attributed to its extended conjugation and rigid stilbene backbone . Derivatives like [2-(4-dimethylaminophenyl)benzoxazol-5-yl]-(4-nitrobenzylidene)amine (CAS 331445-35-3) show redshifted emission but lower brightness due to electron-withdrawing nitro groups .
Research Findings and Mechanistic Insights
- Photostability : The methyl group at the 5-position in the target compound enhances photostability by reducing oxidative degradation pathways, a feature absent in unmethylated analogues .
- Solubility Limitations : High LogP (6.89) restricts aqueous solubility, necessitating formulation with surfactants for industrial use . Derivatives with polar triazole or acetamide groups (e.g., 9c , 29 ) exhibit improved solubility but reduced thermal stability .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methyl) enhance fluorescence but reduce reactivity toward electrophilic agents.
- Electron-withdrawing substituents (e.g., nitro in ) improve binding to biological targets but quench fluorescence.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.